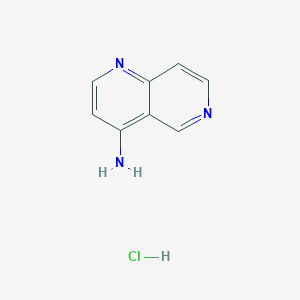

1,6-Naphthyridin-4-amine hydrochloride

説明

“1,6-Naphthyridin-4-amine hydrochloride” is a compound that belongs to the class of heterocyclic compounds known as naphthyridines . Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridine derivatives has been a topic of interest in both synthetic and medicinal chemistry fields . The starting materials are transformed into required 1,6-naphthyridines by various methods such as Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .

Molecular Structure Analysis

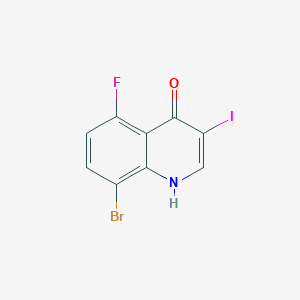

The molecular structure of “1,6-Naphthyridin-4-amine hydrochloride” is characterized by a fused system of two pyridine rings . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,6-naphthyridine derivatives include Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .

科学的研究の応用

Anticancer Activity

1,6-Naphthyridin-4-amine hydrochloride: has shown promising results in the field of oncology. It exhibits anticancer properties by interfering with the proliferation of cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, and it’s being actively researched for its potential use in chemotherapy .

Anti-HIV Properties

This compound also plays a significant role in antiviral therapy, particularly against the Human Immunodeficiency Virus (HIV). It has been identified as a potential inhibitor of HIV replication, which could lead to new treatments for AIDS .

Antimicrobial Applications

The antimicrobial properties of 1,6-Naphthyridin-4-amine hydrochloride make it a candidate for treating bacterial infections. Its ability to inhibit the growth of harmful bacteria could be utilized in developing new antibiotics .

Analgesic Effects

Research indicates that 1,6-Naphthyridin-4-amine hydrochloride may have analgesic effects, providing pain relief without the addictive properties of opioids. This could revolutionize pain management, especially for chronic pain conditions .

Anti-inflammatory Uses

The compound’s anti-inflammatory activity suggests it could be used to treat inflammatory diseases. By reducing inflammation, it may help manage conditions like arthritis and inflammatory bowel disease (IBD) .

Antioxidant Properties

As an antioxidant, 1,6-Naphthyridin-4-amine hydrochloride helps in neutralizing free radicals, which are linked to aging and various diseases. Its antioxidant capacity is being explored for its potential to prevent oxidative stress-related conditions .

Tyrosine-Kinase Inhibition

1,6-Naphthyridin-4-amine hydrochloride: has been identified as a tyrosine-kinase inhibitor. This application is particularly relevant in the treatment of certain types of cancer, such as gastrointestinal stromal tumors (GIST), where it can inhibit the growth and spread of cancer cells .

作用機序

Target of Action

The primary target of 1,6-Naphthyridin-4-amine hydrochloride is the receptor tyrosine kinase AXL . AXL is a key player in many cellular processes, including cell survival, proliferation, and migration . It has emerged as an attractive target in anticancer drug discovery .

Mode of Action

1,6-Naphthyridin-4-amine hydrochloride interacts with its target, AXL, by inhibiting its activity . This inhibition disrupts the normal functioning of AXL, leading to changes in cellular processes that AXL regulates .

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell survival, proliferation, and migration

Pharmacokinetics

One study found that a derivative of 1,6-naphthyridin-4-one, which may have similar properties to 1,6-naphthyridin-4-amine hydrochloride, demonstrated favorable pharmacokinetic properties . The compound was found to be orally bioavailable and exhibited a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats . These properties suggest that the compound may have good bioavailability.

Result of Action

The inhibition of AXL by 1,6-Naphthyridin-4-amine hydrochloride can lead to a decrease in cell survival, proliferation, and migration . This can result in the suppression of tumor growth, making 1,6-Naphthyridin-4-amine hydrochloride a potential therapeutic candidate for AXL-targeting cancer treatment .

将来の方向性

Naphthyridines, including “1,6-Naphthyridin-4-amine hydrochloride”, have a wide range of biological activities which makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of new methods for the synthesis of 1,6-naphthyridine derivatives is an ongoing area of research .

特性

IUPAC Name |

1,6-naphthyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-1-4-11-8-2-3-10-5-6(7)8;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYXZLOBKCGHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Naphthyridin-4-amine hydrochloride | |

CAS RN |

249889-70-1 | |

| Record name | 1,6-Naphthyridin-4-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249889-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)

![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)

![2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B1375807.png)